3,7,8-Trichlorooxanthren-2-ol
Description
3,7,8-Trichlorooxanthren-2-ol is a halogenated aromatic compound characterized by a xanthrenol backbone substituted with three chlorine atoms at positions 3, 7, and 6. This limits a detailed introduction beyond structural inferences.
Properties
CAS No. |
82019-04-3 |
|---|---|
Molecular Formula |
C12H5Cl3O3 |
Molecular Weight |
303.5 g/mol |
IUPAC Name |
3,7,8-trichlorodibenzo-p-dioxin-2-ol |
InChI |
InChI=1S/C12H5Cl3O3/c13-5-1-9-10(2-6(5)14)18-12-4-8(16)7(15)3-11(12)17-9/h1-4,16H |
InChI Key |
PMDIZNYHSROIKW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)O |
Canonical SMILES |
C1=C(C(=CC2=C1OC3=CC(=C(C=C3O2)Cl)Cl)Cl)O |
Synonyms |
2-hydroxy-3,7,8-trichloroDD 2-hydroxy-3,7,8-trichlorodibenzo-4-dioxin 2-hydroxy-3,7,8-trichlorodibenzo-p-dioxin |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Below is a comparative analysis based on substituent effects and methodologies from the provided sources.
Substituent Effects on Reactivity and Stability
- 8-Nitro-2H-chromen-5-ol (): The nitro group (-NO₂) at position 8 introduces strong electron-withdrawing effects, stabilizing the chromenol ring and influencing reaction pathways (e.g., electrophilic substitution). Synthesis involves trifluoroethylacetic acid under controlled conditions, yielding a yellow solid with distinct NMR shifts (e.g., δ 11.11 ppm for the phenolic -OH) . Comparison: Chlorine substituents in 3,7,8-Trichlorooxanthren-2-ol may similarly stabilize the aromatic system but with less steric hindrance than nitro groups.
Methoxsalen (7-Methoxy-7H-furo[3,2-g][1]benzopyran-7-one, ) :
Analytical Techniques
- Methoxsalen :
Data Table: Key Properties of Analogous Compounds
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